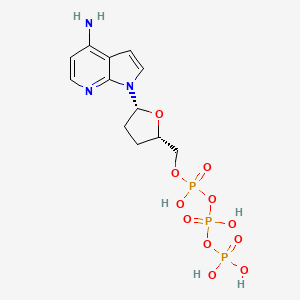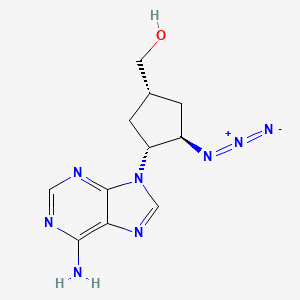![molecular formula C18H20N2O2 B12790368 {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile CAS No. 7152-20-7](/img/structure/B12790368.png)
{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile is a chemical compound with the molecular formula C18H20N2O2 It is characterized by the presence of a bis(2-hydroxyethyl)amino group attached to a phenyl ring, which is further connected to a phenylacetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile typically involves the reaction of 4-nitrophenylacetonitrile with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-nitrophenylacetonitrile and bis(2-hydroxyethyl)amine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Catalysts: In some cases, a catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(2-hydroxyethyl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylacetonitrile moiety can interact with hydrophobic regions of proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)methanol
- {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)ethanol
- {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)propionitrile
Uniqueness
{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
7152-20-7 |
|---|---|
Formule moléculaire |
C18H20N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-[4-[bis(2-hydroxyethyl)amino]phenyl]-2-phenylacetonitrile |
InChI |
InChI=1S/C18H20N2O2/c19-14-18(15-4-2-1-3-5-15)16-6-8-17(9-7-16)20(10-12-21)11-13-22/h1-9,18,21-22H,10-13H2 |
Clé InChI |
BIQSIKWEDLDHDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)












